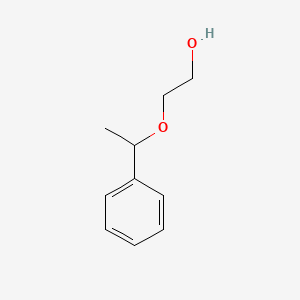

Ethanol, 2-(1-phenylethoxy)-

CAS No.: 4799-66-0

Cat. No.: VC16109313

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4799-66-0 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(1-phenylethoxy)ethanol |

| Standard InChI | InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

| Standard InChI Key | BMHHGQVJEGDNJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)OCCO |

Introduction

Structural and Nomenclature Analysis

Ethanol, 2-(1-phenylethoxy)- (IUPAC: 2-[(1-phenylethyl)oxy]ethanol) consists of an ethanol backbone modified by a 1-phenylethoxy group at the second carbon. The 1-phenylethyl moiety introduces chirality, rendering the compound optically active. Its structure is analogous to 2-phenylethanol (CAS 60-12-8) but differs by the ether linkage instead of a hydroxyl group . This substitution alters polarity, solubility, and reactivity, positioning it as a candidate for specialized applications in organic synthesis and industrial chemistry.

Synthesis Methodologies

Catalytic Transfer Hydrogenation

The patent US6979753B2 describes a method for synthesizing 2-phenylethanol via catalytic transfer hydrogenation of styrene oxide using a palladium/clay catalyst and hydrogen donors like sodium formate . Adapting this approach, ethanol, 2-(1-phenylethoxy)- could be synthesized by substituting styrene oxide with a suitable epoxide precursor. For example, reacting 1-phenylethylene oxide with ethylene glycol in the presence of a transition metal catalyst might yield the target compound . Key reaction parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd/clay or Ru/Al₂O₃ | |

| Temperature | 30–80°C | |

| Hydrogen Donor | Sodium formate | |

| Solvent | Isopropyl alcohol | |

| Reaction Time | 1–12 hours |

This method avoids hazardous reagents like gaseous hydrogen or aluminum chloride, aligning with green chemistry principles .

Grignard Reaction and Etherification

Physicochemical Properties

While direct data for ethanol, 2-(1-phenylethoxy)- is unavailable, its properties can be extrapolated from 2-phenylethanol (CAS 60-12-8) and analogous ethers :

| Property | Ethanol, 2-(1-Phenylethoxy)- (Estimated) | 2-Phenylethanol (Reference) |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | C₈H₁₀O |

| Molecular Weight | 166.22 g/mol | 122.16 g/mol |

| Boiling Point | 230–235°C | 219–221°C |

| Density | 1.03–1.05 g/mL | 1.020 g/mL |

| Solubility in Water | Low (<10 g/L) | 20 g/L |

| Refractive Index | ~1.52 | 1.531–1.534 |

The ether linkage reduces water solubility compared to 2-phenylethanol, enhancing compatibility with non-polar solvents .

Biological and Industrial Applications

Bacteriostatic Activity

Derivatives of 2-phenylethanol, such as phenyllactic acid and phenylacetic acid, exhibit membrane-disrupting bacteriostatic effects . Ethanol, 2-(1-phenylethoxy)- may share this activity due to its amphiphilic structure, which allows integration into lipid bilayers. Laurdan fluorescence studies suggest that similar compounds fluidize bacterial membranes, impairing function :

At concentrations >50 mM, such molecules reduce GP values by 0.2–0.4, indicating membrane disordering .

Industrial Use as a Solvent or Intermediate

In the PO/SM process, 1-phenylethanol is dehydrated to styrene, a key polymer precursor . Ethanol, 2-(1-phenylethoxy)- could serve as a solvent in this reaction or as an intermediate in synthesizing chiral ligands for asymmetric catalysis.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis routes to produce enantiomerically pure forms.

-

Biological Screening: Evaluating antimicrobial and antifungal efficacy against multidrug-resistant pathogens.

-

Green Chemistry Innovations: Optimizing solvent-free or biocatalytic synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume